Lefamulin - 1061337-51-6

Lefamulin

Catalog Number: EVT-272945
CAS Number: 1061337-51-6
Molecular Formula: C28H45NO5S
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lefamulin is a pleuromutilin antibiotic used for the treatment of bacterial community-acquired pneumonia. A pleuromotilin is a more recently developed type of antibiotic that is derived from the fungus, Pleurotus mutilus. Lefamulin is available in intravenous and oral preparations and was granted FDA approval in August 2019. This drug is the first semi-synthetic pleuromutilin that has been designed for systemic administration. Lefamulin features a novel mechanism of action that shows benefit against resistant bacteria that cause pneumonia. The chemical structure of lefamulin contains a tricyclic mutilin core that is necessary for some of its antimicrobial activity.
Lefamulin is a Pleuromutilin Antibacterial. The mechanism of action of lefamulin is as a Cytochrome P450 3A Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Lefamulin is a new and relatively unique antibiotic used for treatment of community acquired pneumonia. Lefamulin has not been linked to an increased rate of transient serum liver test abnormalities during treatment or to instances of clinically apparent liver injury.
See also: Lefamulin Acetate (active moiety of).

Retapamulin

Compound Description: Retapamulin is a pleuromutilin antibiotic approved for topical use in the treatment of impetigo and other bacterial skin infections. Like lefamulin, it acts by inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S bacterial ribosome. []

Tiamulin

Compound Description: Tiamulin is another pleuromutilin antibiotic primarily used in veterinary medicine to treat bacterial infections in livestock, particularly respiratory and gastrointestinal infections. [] It also acts by inhibiting bacterial protein synthesis, similar to lefamulin and retapamulin.

Valnemulin

Compound Description: Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine for the control of swine dysentery and porcine proliferative enteropathy caused by Brachyspira spp. and Lawsonia intracellularis, respectively. []

Relevance: Like lefamulin, valnemulin belongs to the pleuromutilin class of antibiotics, which share a common mechanism of action by inhibiting protein synthesis. [] It is not used in humans.

Overview

Lefamulin is a novel antibiotic classified as a pleuromutilin, specifically designed for the treatment of community-acquired bacterial pneumonia. It is notable for being the first semisynthetic compound in this class, offering both oral and intravenous administration routes. Lefamulin works by inhibiting bacterial protein synthesis, targeting the peptidyl transferase center of the bacterial ribosome, and is effective against a range of Gram-positive and Gram-negative pathogens, including resistant strains. It has been approved for clinical use by various health authorities, including the U.S. Food and Drug Administration in August 2019 and the European Medicines Agency in July 2020 .

Synthesis Analysis

The synthesis of lefamulin involves several intricate steps that highlight traditional medicinal chemistry techniques. Initially synthesized by Rosemarie Riedl in 2006, lefamulin was derived from pleuromutilin through the introduction of an aminohydroxycyclohexyl side chain. This modification was critical as it improved the compound's pharmacological properties. The synthesis process required careful selection of reagents and conditions to ensure high yields and purity without relying on large compound libraries or combinatorial chemistry .

The critical synthetic step combines pleuromutilin with the aminohydroxycyclohexyl side chain. This process involves multiple phases of chemical reactions, including phase separation and crystallization, to isolate the desired product effectively. The final production campaign for lefamulin takes approximately two months from start to finish .

Molecular Structure Analysis

Lefamulin's molecular structure is characterized by its complex arrangement of atoms that contribute to its unique mechanism of action. The compound is composed of a pleuromutilin backbone with a specific side chain that enhances its binding affinity to bacterial ribosomes. The molecular formula for lefamulin is C29H40O7S, with a molar mass of 533.250 g/mol .

Structural Data

  • Molecular Formula: C29H40O7S
  • Molar Mass: 533.250 g/mol
  • Key Functional Groups: Hydroxy groups, ether linkages, and a sulfur atom in its structure.
Chemical Reactions Analysis

Lefamulin undergoes various chemical reactions during its synthesis and metabolic processes. The initial reaction involves the acylation of pleuromutilin with p-toluene sulfonyl chloride under basic conditions, leading to the formation of various derivatives. Subsequent reactions include nucleophilic attacks by mercaptans at specific positions on the pleuromutilin structure, which are essential for generating the final active pharmaceutical ingredient .

Key Reactions

  1. Acylation Reaction: Pleuromutilin + p-toluene sulfonyl chloride → Derivative
  2. Nucleophilic Attack: Mercaptan attacks C21-position → Formation of modified compounds.
Mechanism of Action

Lefamulin exerts its antibacterial effects by selectively binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria. This binding inhibits protein synthesis through an "induced fit" mechanism, where the presence of lefamulin alters the conformation of the ribosomal binding site, enhancing its affinity and blocking translation .

The unique binding mechanism involves:

  • Formation of four hydrogen bonds between lefamulin and ribosomal RNA.
  • Stabilization of the drug-ribosome complex, which prevents peptide bond formation during protein synthesis.

This specificity reduces the likelihood of cross-resistance with other antibiotic classes commonly used in clinical settings .

Physical and Chemical Properties Analysis

Lefamulin exhibits distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy:

Relevant Data

  • Melting Point: Specific melting point data not provided but typically assessed during formulation development.
  • Partition Coefficient: Important for understanding bioavailability; often measured using logP values.
Applications

Lefamulin is primarily used in clinical settings for treating community-acquired bacterial pneumonia due to its broad-spectrum activity against various pathogens, including resistant strains. Its unique mechanism allows it to be effective against both Gram-positive bacteria like Streptococcus pneumoniae and Gram-negative bacteria such as Haemophilus influenzae.

Additionally, ongoing research continues to explore potential applications in treating other bacterial infections where traditional antibiotics may fail due to resistance issues .

Properties

CAS Number

1061337-51-6

Product Name

Lefamulin

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate

Molecular Formula

C28H45NO5S

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1

InChI Key

KPVIXBKIJXZQJX-CSOZIWFHSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C

Solubility

Soluble in DMSO

Synonyms

BC-3781; BC 3781; BC3781; Lefamulin; Xenleta

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.